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molecular formula C10H12FN B8479157 2-ethyl-6-fluoro-2,3-dihydro-1H-indole

2-ethyl-6-fluoro-2,3-dihydro-1H-indole

Cat. No. B8479157
M. Wt: 165.21 g/mol
InChI Key: CWQXIIWYNQLSHV-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

2.7 g (40 mmol) sodium cyanoborohydride were added to 1.6 g (10 mmol) 2-ethyl-6-fluoro-1H-indole in 20 mL conc. acetic acid and the mixture was stirred for 1 h at RT. The reaction mixture was evaporated down. The residue was mixed with 20 mL of a 4N HCl solution and stirred for 1 h at RT. Then 45 mL of a 4N sodium hydroxide solution was slowly added while cooling with ice and the mixture was extracted with ethyl acetate. The organic phase was dried on sodium sulphate and evaporated down.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH2:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[C:11]([F:16])[CH:10]=2)[CH3:6]>C(O)(=O)C>[CH2:5]([CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([F:16])=[CH:12][CH:13]=2)[NH:8]1)[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)C=1NC2=CC(=CC=C2C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down
ADDITION
Type
ADDITION
Details
The residue was mixed with 20 mL of a 4N HCl solution
STIRRING
Type
STIRRING
Details
stirred for 1 h at RT
Duration
1 h
ADDITION
Type
ADDITION
Details
Then 45 mL of a 4N sodium hydroxide solution was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C1NC2=CC(=CC=C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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